molecular formula C14H10N2O4 B3023182 N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide CAS No. 857785-14-9

N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide

Cat. No.: B3023182
CAS No.: 857785-14-9
M. Wt: 270.24 g/mol
InChI Key: NLPYRTDNEMYVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide typically involves the nitration of dibenzo[b,d]furan followed by acylation. The nitration process introduces a nitro group at the 3-position of the dibenzo[b,d]furan ring. This is followed by the acylation of the resulting nitrodibenzo[b,d]furan with acetic anhydride to form the final product .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • N-(3-aminodibenzo[b,d]furan-2-yl)acetamide
  • N-(3-chlorodibenzo[b,d]furan-2-yl)acetamide
  • N-(3-methoxydibenzo[b,d]furan-2-yl)acetamide

Comparison: N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be reduced to an amino group, providing a versatile intermediate for further chemical modifications. In contrast, similar compounds with different substituents (e.g., amino, chloro, methoxy) exhibit different reactivity and applications .

Properties

IUPAC Name

N-(3-nitrodibenzofuran-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c1-8(17)15-11-6-10-9-4-2-3-5-13(9)20-14(10)7-12(11)16(18)19/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPYRTDNEMYVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)C3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide
Reactant of Route 2
N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide
Reactant of Route 5
N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide
Reactant of Route 6
N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.